molecular formula C28H54Cl2N2O11 B3061206 Cephaeline dihydrochloride heptahydrate CAS No. 6487-30-5

Cephaeline dihydrochloride heptahydrate

Cat. No.: B3061206
CAS No.: 6487-30-5
M. Wt: 665.6 g/mol
InChI Key: DFAXGZYTCIFHEW-PUJYRUHLSA-N
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Description

Cephaeline dihydrochloride heptahydrate is a derivative of cephaeline, an alkaloid found in the roots of the ipecac plant (Uragoga ipecacuanha). It is known for its emetic properties and has been used in traditional medicine to induce vomiting. The compound has a molecular formula of C28H40Cl2N2O4.7H2O and a molecular weight of 665.64 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cephaeline dihydrochloride heptahydrate can be synthesized through the extraction of cephaeline from the ipecac root, followed by its conversion to the dihydrochloride salt. The extraction process typically involves the use of solvents such as methanol or ethanol. The extracted cephaeline is then reacted with hydrochloric acid to form cephaeline dihydrochloride .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from ipecac roots, followed by purification and crystallization processes. The compound is then converted to its dihydrochloride form and hydrated to obtain the heptahydrate derivative .

Chemical Reactions Analysis

Types of Reactions

Cephaeline dihydrochloride heptahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of cephaeline, which can have different pharmacological properties and applications .

Scientific Research Applications

Cephaeline dihydrochloride heptahydrate has several scientific research applications, including:

Mechanism of Action

Cephaeline dihydrochloride heptahydrate exerts its effects by binding to the eukaryotic ribosome, specifically at the E-tRNA binding site on the small subunit. This binding inhibits protein synthesis by preventing the translocation of tRNA, similar to the mechanism of action of emetine. The compound forms a stacking interaction with G889 of 18S rRNA and L132 of the protein uS11 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cephaeline dihydrochloride heptahydrate is unique due to its specific binding to the eukaryotic ribosome and its selective inhibition of the CYP2D6 enzyme. This selectivity makes it a valuable tool in biochemical research and a potential candidate for therapeutic applications .

Properties

IUPAC Name

(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;heptahydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O4.2ClH.7H2O/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;;;;;;;;;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;2*1H;7*1H2/t17-,20-,23+,24-;;;;;;;;;/m0........./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAXGZYTCIFHEW-PUJYRUHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.O.O.O.O.O.O.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.O.O.O.O.O.O.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54Cl2N2O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20215159
Record name Cephaeline dihydrochloride heptahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

665.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6487-30-5
Record name Cephaeline dihydrochloride heptahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006487305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cephaeline dihydrochloride heptahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEPHAELINE DIHYDROCHLORIDE HEPTAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5P411P33C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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